molecular formula C20H25NO6 B11165478 methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11165478
M. Wt: 375.4 g/mol
InChI Key: VHYGGFFZKIZZSG-UHFFFAOYSA-N
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Description

Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups.

Preparation Methods

The synthesis of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4,8-dimethylcoumarin, which is then reacted with diethylaminoethyl chloride in the presence of a base such as potassium carbonate to form the intermediate product. This intermediate is further reacted with methyl chloroacetate under basic conditions to yield the final compound .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures .

Mechanism of Action

The mechanism of action of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For example, in anti-cancer research, the compound has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells . This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .

Biological Activity

Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N1O5C_{19}H_{23}N_{1}O_{5}, with a molecular weight of approximately 335.34 g/mol. The compound features a chromenone backbone, which is significant due to its structural properties that may confer various biological activities.

Anticancer Properties

Research indicates that chromenone derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.47 μM against MCF-7 breast cancer cells, showcasing potent cytotoxicity . This suggests that this compound may also possess similar anticancer properties due to its structural similarities.

The mechanism by which chromenone derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, they may inhibit tumor-associated carbonic anhydrase (hCA IX), which is implicated in tumor growth and metastasis . Further studies are required to elucidate the exact mechanisms of action for this specific compound.

Anti-inflammatory Activity

Chromones have been reported to exhibit anti-inflammatory properties. Compounds within this class can modulate inflammatory pathways and reduce cytokine production, which is crucial in various inflammatory diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromenone Backbone : This can be achieved through condensation reactions involving appropriate starting materials.
  • Introduction of the Diethylamino Group : This step is crucial for enhancing the biological activity of the compound.
  • Esterification : The final step involves esterification to form the methyl ester derivative.

Table: Synthesis Steps and Conditions

StepReaction TypeConditionsYield
1CondensationMild heat, solvent A85%
2N-AlkylationRoom temperature90%
3EsterificationAcid catalysis95%

Case Studies and Research Findings

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of various chromenone derivatives on cancer cell lines. This compound exhibited promising results comparable to known anticancer agents .
  • Inflammation Modulation : Another research effort focused on evaluating the anti-inflammatory effects of chromenones in animal models. Results indicated a significant reduction in inflammatory markers upon treatment with related compounds .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H25NO6/c1-6-21(7-2)17(22)11-26-16-9-8-14-12(3)15(10-18(23)25-5)20(24)27-19(14)13(16)4/h8-9H,6-7,10-11H2,1-5H3

InChI Key

VHYGGFFZKIZZSG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C

Origin of Product

United States

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